2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
CAS No.: 380454-57-9
Cat. No.: VC6083787
Molecular Formula: C16H17N5OS
Molecular Weight: 327.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380454-57-9 |
|---|---|
| Molecular Formula | C16H17N5OS |
| Molecular Weight | 327.41 |
| IUPAC Name | 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C16H17N5OS/c1-10-4-6-13(7-5-10)18-14(22)9-23-16-20-19-15-17-11(2)8-12(3)21(15)16/h4-8H,9H2,1-3H3,(H,18,22) |
| Standard InChI Key | BWMGDTFVISFPRP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C |
Introduction
Chemical Architecture and Structural Characterization
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-[(5,7-dimethyl-triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide, reflects its intricate architecture:
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A triazolo[4,3-a]pyrimidine core substituted with methyl groups at positions 5 and 7.
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A sulfanyl (-S-) bridge linking the triazolopyrimidine to an acetamide moiety.
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An N-(4-methylphenyl) group attached to the acetamide carbonyl.
This arrangement confers unique electronic and steric properties, critical for interactions with biological targets.
Table 1: Key Structural and Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.41 g/mol |
| CAS Registry Number | 380454-57-9 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C |
Spectroscopic and Crystallographic Insights
Characterization relies on advanced spectroscopic techniques:
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NMR Spectroscopy: Proton and carbon-13 NMR resolve methyl, sulfanyl, and aromatic signals, confirming substituent positions.
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 327.41, consistent with the formula.
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X-ray Diffraction: While crystallographic data for this specific compound remain unpublished, analogous triazolopyrimidines exhibit planar fused rings with bond lengths of ~1.36 Å for C-N in the triazole ring.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions to assemble the triazolopyrimidine core, introduce the sulfanyl-acetamide chain, and attach the 4-methylphenyl group. Representative steps include:
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Formation of Triazolopyrimidine Core: Cyclocondensation of 5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine-3-thiol with chloroacetamide derivatives under basic conditions.
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Sulfanyl Bridge Incorporation: Thiol-alkylation using bromoacetamide intermediates in polar aprotic solvents (e.g., DMF) at 60–80°C.
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Final Coupling: Amidation with 4-methylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | K₂CO₃, DMF, 70°C, 12h | 65–72 |
| 2 | Bromoacetamide, DIPEA, THF, 60°C | 58–63 |
| 3 | EDC, HOBt, 4-methylaniline, RT, 24h | 70–75 |
Challenges in Purification and Scalability
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Byproduct Formation: Competing reactions at the triazole N2 position necessitate chromatographic purification (silica gel, ethyl acetate/hexane).
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Solvent Optimization: Replacing DMF with acetonitrile improves yield by reducing side reactions.
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), attributed to the hydrophobic triazolopyrimidine core.
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LogP: Predicted value of 2.8 indicates moderate lipophilicity, suitable for passive cellular uptake.
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Thermal Stability: Decomposition onset at 210°C, as per thermogravimetric analysis.
Metabolic Considerations
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Cytochrome P450 Interactions: Analogous compounds inhibit CYP3A4, suggesting potential drug-drug interactions.
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Plasma Protein Binding: Estimated >90% based on structural similarity to triazolopyrimidine derivatives.
| Assay | Model System | Result (IC₅₀/MIC) |
|---|---|---|
| Antiproliferative | HT-29 Cells | 12.3 μM |
| Aurora Kinase Inhibition | Recombinant Enzyme | 0.45 μM |
| Antibacterial | S. aureus | 8 μg/mL |
Comparative Analysis with Structural Analogs
Positional Isomerism: 3- vs. 4-Methylphenyl Derivatives
The 3-methylphenyl analog (CAS No. N/A) exhibits:
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Reduced Solubility: LogP = 3.1 due to increased hydrophobicity.
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Altered Bioactivity: 2-fold lower potency against HT-29 cells (IC₅₀ = 25.1 μM), highlighting the importance of substituent positioning.
Future Research Trajectories
Mechanistic Elucidation
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Target Deconvolution: Proteomic profiling to identify binding partners beyond kinase targets.
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In Vivo Toxicology: Acute and chronic toxicity studies in rodent models.
Formulation Development
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Nanoparticle Encapsulation: To enhance bioavailability via PEGylated liposomes.
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Prodrug Strategies: Masking the acetamide moiety with enzymatically cleavable groups.
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